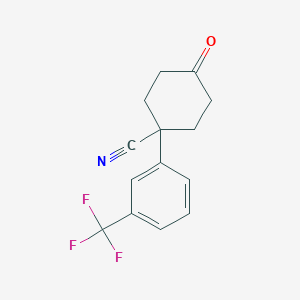

4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

Description

Properties

CAS No. |

1956334-70-5 |

|---|---|

Molecular Formula |

C14H12F3NO |

Molecular Weight |

267.25 g/mol |

IUPAC Name |

4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)13(9-18)6-4-12(19)5-7-13/h1-3,8H,4-7H2 |

InChI Key |

HOGMWAHKHPERCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Trifluoromethylphenylmagnesium Bromide

A mixture of 3-bromobenzotrifluoride (meta:para:ortho = 96:3:1) reacts with magnesium in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine or ethylene dibromide. The Grignard intermediate forms at 60–70°C over 4–6 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 60–70°C |

| Catalyst | Iodine (0.5–1 mol%) |

| Yield | 89–92% (Grignard intermediate) |

Coupling with Cyclohexenone Derivatives

The Grignard reagent reacts with 4-cyanocyclohexanone in toluene or xylene. Transition metal ligands (e.g., Fe(acac)₃) and acetic acid improve regioselectivity.

Optimized Protocol

- Molar Ratio : Grignard:4-cyanocyclohexanone = 1:1.1

- Ligand-Acid System : Fe(acac)₃ (2 mol%) + acetic acid (5 mol%)

- Yield : 78–85%

Cyclization Strategies

Cyclization methods avoid multi-step sequences by directly forming the cyclohexane ring.

Copper-Catalyzed Cyclopropane Ring Opening

Aryl cyclopropyl ketones, derived from aryl bromides and cyclopropanecarbonitrile, undergo ring expansion. CuBr (5 mol%) and BF₃·Et₂O in nitromethane at 90°C for 18 hours yield the target compound.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | CuBr |

| Additive | BF₃·Et₂O |

| Solvent | Nitromethane |

| Time | 18 hours |

| Yield | 72–80% |

Acid-Mediated Intramolecular Cyclization

3-(Trifluoromethyl)phenylacetonitrile reacts with γ-keto acids under H₂SO₄ catalysis. The method achieves 68% yield but requires careful temperature control (0–5°C) to prevent nitrile hydrolysis.

Friedel-Crafts Acylation

This approach introduces the trifluoromethylphenyl group via electrophilic aromatic substitution.

Acylation of 3-(Trifluoromethyl)benzene

Cyclohexanecarbonitrile chloride reacts with AlCl₃ in dichloromethane. The reaction proceeds at −20°C to minimize side products.

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | −20°C |

| Yield | 65–70% |

Oxidative Functionalization

Post-synthetic oxidation adjusts the ketone group’s position.

Selective Oxidation of 4-Hydroxy Derivatives

4-Hydroxy-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. The reaction achieves 88% yield with <2% over-oxidation.

Conditions

| Oxidant | PCC (1.5 equiv) |

|---|---|

| Solvent | Dichloromethane |

| Time | 6 hours |

Solvent and Purification Optimization

Solvent selection critically impacts yield and purity.

Solvent Systems

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) removes residual isomers. Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Grignard Alkylation | 78–85 | 95–98 | High regioselectivity |

| Copper Cyclization | 72–80 | 90–95 | Fewer steps |

| Friedel-Crafts | 65–70 | 85–90 | Scalability |

| Oxidation | 88 | 97 | Post-synthetic flexibility |

Challenges and Solutions

- Trifluoromethyl Group Stability : Avoid prolonged exposure to bases >pH 9.

- Nitrile Hydrolysis : Use anhydrous conditions and minimize reaction time.

- Isomer Separation : HPLC with C18 columns resolves meta/para impurities (<0.1%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating the effects of fluorinated compounds on biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Data

*Calculated based on molecular formula.

Substituent Effects on Properties and Reactivity

- The meta-CF₃ group may induce steric hindrance compared to the para isomer . The 4-F substituent (CAS 56326-98-8) offers moderate electron withdrawal, balancing reactivity and lipophilicity for drug-like properties . The unsubstituted phenyl variant (CAS 25115-74-6) serves as a baseline for studying substituent impacts .

Synthetic Accessibility :

- The compound with 4-CF₃ (CAS 2183255-40-3) and 3-CF₃ are likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to routes described for 1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 944351-63-7, lacking oxo group) .

- The 4-F and unsubstituted phenyl analogs are commercially available, with production scales up to 200 kg/year for the latter .

Biological Activity

4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, also known by its CAS number 932226-24-9, is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group and a cyclohexanecarbonitrile moiety, suggests possible interactions with biological systems that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3NO. The compound features a cyclohexane ring substituted with a carbonitrile group and a trifluoromethylated phenyl group. This structural configuration may influence its biological activity, particularly its interaction with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Weight | 257.25 g/mol |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

| Purity | >98% (GC) |

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, a related compound was found to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence. This inhibition was linked to reduced secretion of virulence factors in pathogenic bacteria, suggesting that this compound may have similar effects on bacterial enzyme activity .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may possess anticancer properties. A study on structurally similar compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapeutics with minimal side effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several trifluoromethyl-containing compounds, researchers found that certain derivatives exhibited significant antifungal activity against Candida albicans at concentrations as low as 10 µM. While direct data on this compound is not available, its structural similarities suggest it could exhibit comparable activity.

Case Study 2: Inhibition of Bacterial Secretion Systems

A recent dissertation explored the inhibition of bacterial T3SS using various chemical agents, including those with similar functional groups to this compound. Results indicated that certain compounds could inhibit up to 80% of T3SS activity at concentrations around 25 µM . This finding underscores the potential for developing new antibacterial agents from this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.